molecular formula C15H16ClNO B1309344 N-(3-Chlorobenzyl)-4-ethoxyaniline CAS No. 1019567-03-3

N-(3-Chlorobenzyl)-4-ethoxyaniline

Cat. No. B1309344
CAS RN: 1019567-03-3
M. Wt: 261.74 g/mol
InChI Key: SZFMMQOMFLBOMX-UHFFFAOYSA-N
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Description

The compound "N-(3-Chlorobenzyl)-4-ethoxyaniline" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, structural characterization, and reactivity, which can provide insights into the analysis of similar compounds. For instance, the synthesis of complexes with N-Ethoxycarbonyl 4-Chlorobenzene Thiocarboxamide is reported, which shares a structural similarity with the ethoxy and chlorobenzene moieties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of complexes with various metals, as described in the first paper . The process includes the use of analytical, magnetic, thermogravimetric, and spectral studies to characterize the synthesized complexes. Although the exact synthesis of "N-(3-Chlorobenzyl)-4-ethoxyaniline" is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular and crystal structure of compounds similar to "N-(3-Chlorobenzyl)-4-ethoxyaniline" has been solved using direct methods, as seen in the fourth paper . The study provides detailed crystallographic data, which could be useful in inferring the molecular structure of the compound . The analysis of the molecular structure is crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

The reactivity of related compounds to various nucleophiles has been investigated, as mentioned in the third paper . This includes the behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one towards nitrogen and sulfur nucleophiles, leading to the formation of novel quinazoline and quinazolinone derivatives. Such studies on reactivity can shed light on the potential chemical reactions that "N-(3-Chlorobenzyl)-4-ethoxyaniline" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its molecular structure and the nature of its chemical reactions. The papers provided do not directly discuss the properties of "N-(3-Chlorobenzyl)-4-ethoxyaniline," but they do offer insights into the properties of structurally related compounds. For example, the antimicrobial potential of quinazolinone derivatives synthesized from a related compound is evaluated , and the crystal structures of similar compounds are determined . These studies can help predict the properties of "N-(3-Chlorobenzyl)-4-ethoxyaniline" by analogy.

Scientific Research Applications

Chemical Interactions and Product Formation

N-(3-Chlorobenzyl)-4-ethoxyaniline, as a chemical entity, has not been directly studied; however, research on related compounds provides insights into potential applications in chemical synthesis and reactions. For instance, the study of 4-ethoxyaniline derivatives in peroxidase reactions reveals their oxidative transformation into various products, such as quinone imines. These compounds demonstrate interactions with N-acetylcysteine, leading to the formation of conjugates with potential toxicological implications (Lindqvist, Kenne, & Lindeke, 1991). This research indicates the reactivity of ethoxyaniline derivatives in biological systems, suggesting similar compounds like N-(3-Chlorobenzyl)-4-ethoxyaniline could undergo comparable interactions.

Polymer Chemistry and Materials Science

Research on substituted polyanilines, including poly(o-ethoxyaniline), offers insights into the applications of ethoxyaniline derivatives in materials science. These polymers exhibit unique photoelectrochemical properties and conductivity, making them suitable for electronic applications (Kilmartin & Wright, 1999). The study of these materials highlights the potential of N-(3-Chlorobenzyl)-4-ethoxyaniline in the development of new polymeric materials with specific electronic or optical properties.

Synthetic Chemistry

The synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, including reactions with substituted benzyl cyanides, provides a framework for synthesizing complex organic molecules (Bekircan & Bektaş, 2008). This research underscores the utility of specific aniline derivatives in medicinal chemistry, suggesting that N-(3-Chlorobenzyl)-4-ethoxyaniline could serve as a precursor or intermediate in the synthesis of pharmaceuticals or bioactive molecules.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-18-15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFMMQOMFLBOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorobenzyl)-4-ethoxyaniline

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